1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile
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Overview
Description
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with an azetidine ring and a carbonitrile group. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
The primary target of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation, leading to apoptosis, or programmed cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induced apoptosis within HCT cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and stability . .
Biochemical Analysis
Biochemical Properties
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile has been found to interact with enzymes such as Janus Kinases . These interactions can influence the function of these enzymes, potentially inhibiting their activity .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cell cycle progression and induce apoptosis in A549 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as Janus Kinases . This can lead to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Cyclization: Intramolecular cyclization reactions can form additional ring structures. Major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits antimicrobial and anticancer properties. These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-8-6-14(7-8)10-9-1-2-13-15(9)4-3-12-10/h1-4,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATRYCDPIYJLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN3C2=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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